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molecular formula C6H14N2 B098093 Cyclohexane-1,4-diamine CAS No. 15827-56-2

Cyclohexane-1,4-diamine

Cat. No. B098093
M. Wt: 114.19 g/mol
InChI Key: VKIRRGRTJUUZHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07091346B1

Procedure details

Analogously to Example 1, 2-(trans-4-amino-cyclohexyl-amino)-6-(3-chloro-phenyl-amino)-9-ethyl-9H-purine; FAB-MS: (M+H)+=386; HPLC: tret (grad20/2)=8.47 minutes, and 2-(cis-4-amino-cyclohexyl-amino)-6-(3-chloro-phenyl-amino)-9-ethyl-9H-purine; FAB-MS: (M+H)+=386; HPLC: tret (grad20/2)=9.37 minutes are obtained from 308 mg (1.00 mmol) of 2-chloro-6-(3-chloro-phenyl-amino)-9-ethyl-9H-purine [described in Stage 1.2] and 3.26 g (28.6 mmol) of 1,4-diamino-cyclohexane (cis/trans mixture) after 25 h at 100° C. and purification by means of column chromatography.
Name
2-(trans-4-amino-cyclohexyl-amino)-6-(3-chloro-phenyl-amino)-9-ethyl-9H-purine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( grad20/2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-(cis-4-amino-cyclohexyl-amino)-6-(3-chloro-phenyl-amino)-9-ethyl-9H-purine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]1[CH2:7][CH2:6][C@H:5]([NH:8][C:9]2[N:17]=[C:16]3[C:12]([N:13]=[CH:14][N:15]3[CH2:18][CH3:19])=[C:11]([NH:20][C:21]3[CH:26]=[CH:25][CH:24]=[C:23]([Cl:27])[CH:22]=3)[N:10]=2)[CH2:4][CH2:3]1.N[C@@H]1CC[C@H](NC2N=C3C(N=CN3CC)=C(NC3C=CC=C([Cl:54])C=3)N=2)CC1>>[Cl:54][C:9]1[N:17]=[C:16]2[C:12]([N:13]=[CH:14][N:15]2[CH2:18][CH3:19])=[C:11]([NH:20][C:21]2[CH:26]=[CH:25][CH:24]=[C:23]([Cl:27])[CH:22]=2)[N:10]=1.[NH2:1][CH:2]1[CH2:7][CH2:6][CH:5]([NH2:8])[CH2:4][CH2:3]1

Inputs

Step One
Name
2-(trans-4-amino-cyclohexyl-amino)-6-(3-chloro-phenyl-amino)-9-ethyl-9H-purine
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H]1CC[C@H](CC1)NC1=NC(=C2N=CN(C2=N1)CC)NC1=CC(=CC=C1)Cl
Step Two
Name
( grad20/2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2-(cis-4-amino-cyclohexyl-amino)-6-(3-chloro-phenyl-amino)-9-ethyl-9H-purine
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@H]1CC[C@H](CC1)NC1=NC(=C2N=CN(C2=N1)CC)NC1=CC(=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=NC(=C2N=CN(C2=N1)CC)NC1=CC(=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mmol
AMOUNT: MASS 308 mg
Name
Type
product
Smiles
NC1CCC(CC1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 28.6 mmol
AMOUNT: MASS 3.26 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07091346B1

Procedure details

Analogously to Example 1, 2-(trans-4-amino-cyclohexyl-amino)-6-(3-chloro-phenyl-amino)-9-ethyl-9H-purine; FAB-MS: (M+H)+=386; HPLC: tret (grad20/2)=8.47 minutes, and 2-(cis-4-amino-cyclohexyl-amino)-6-(3-chloro-phenyl-amino)-9-ethyl-9H-purine; FAB-MS: (M+H)+=386; HPLC: tret (grad20/2)=9.37 minutes are obtained from 308 mg (1.00 mmol) of 2-chloro-6-(3-chloro-phenyl-amino)-9-ethyl-9H-purine [described in Stage 1.2] and 3.26 g (28.6 mmol) of 1,4-diamino-cyclohexane (cis/trans mixture) after 25 h at 100° C. and purification by means of column chromatography.
Name
2-(trans-4-amino-cyclohexyl-amino)-6-(3-chloro-phenyl-amino)-9-ethyl-9H-purine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( grad20/2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-(cis-4-amino-cyclohexyl-amino)-6-(3-chloro-phenyl-amino)-9-ethyl-9H-purine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]1[CH2:7][CH2:6][C@H:5]([NH:8][C:9]2[N:17]=[C:16]3[C:12]([N:13]=[CH:14][N:15]3[CH2:18][CH3:19])=[C:11]([NH:20][C:21]3[CH:26]=[CH:25][CH:24]=[C:23]([Cl:27])[CH:22]=3)[N:10]=2)[CH2:4][CH2:3]1.N[C@@H]1CC[C@H](NC2N=C3C(N=CN3CC)=C(NC3C=CC=C([Cl:54])C=3)N=2)CC1>>[Cl:54][C:9]1[N:17]=[C:16]2[C:12]([N:13]=[CH:14][N:15]2[CH2:18][CH3:19])=[C:11]([NH:20][C:21]2[CH:26]=[CH:25][CH:24]=[C:23]([Cl:27])[CH:22]=2)[N:10]=1.[NH2:1][CH:2]1[CH2:7][CH2:6][CH:5]([NH2:8])[CH2:4][CH2:3]1

Inputs

Step One
Name
2-(trans-4-amino-cyclohexyl-amino)-6-(3-chloro-phenyl-amino)-9-ethyl-9H-purine
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H]1CC[C@H](CC1)NC1=NC(=C2N=CN(C2=N1)CC)NC1=CC(=CC=C1)Cl
Step Two
Name
( grad20/2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2-(cis-4-amino-cyclohexyl-amino)-6-(3-chloro-phenyl-amino)-9-ethyl-9H-purine
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@H]1CC[C@H](CC1)NC1=NC(=C2N=CN(C2=N1)CC)NC1=CC(=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=NC(=C2N=CN(C2=N1)CC)NC1=CC(=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mmol
AMOUNT: MASS 308 mg
Name
Type
product
Smiles
NC1CCC(CC1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 28.6 mmol
AMOUNT: MASS 3.26 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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